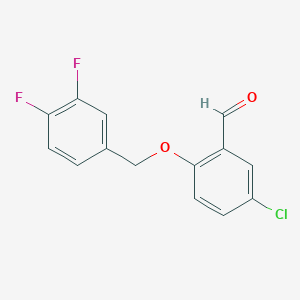5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde
CAS No.:
Cat. No.: VC13518948
Molecular Formula: C14H9ClF2O2
Molecular Weight: 282.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H9ClF2O2 |
|---|---|
| Molecular Weight | 282.67 g/mol |
| IUPAC Name | 5-chloro-2-[(3,4-difluorophenyl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C14H9ClF2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2 |
| Standard InChI Key | HQSMVHSWNGUOAS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C=O)F)F |
| Canonical SMILES | C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C=O)F)F |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde (C₁₄H₉ClF₂O₂) features a benzaldehyde core substituted at the 2-position with a 3,4-difluorobenzyloxy group and at the 5-position with a chlorine atom. The IUPAC name derives from its parent structure, where the benzyloxy moiety introduces two fluorine atoms at the 3- and 4-positions of its aromatic ring .
Molecular Formula and Weight
-
Molecular formula: C₁₄H₉ClF₂O₂
-
Molecular weight: 282.67 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, F=19.00, O=16.00) .
The presence of electronegative substituents (Cl, F) influences electron distribution, rendering the aldehyde group highly reactive toward nucleophilic additions .
Spectroscopic Identifiers
Synthetic Methodologies
The synthesis of 5-chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde can be inferred from analogous benzyloxybenzaldehyde preparations.
Key Reaction Steps
A plausible route involves:
-
Etherification: Reacting 5-chloro-2-hydroxybenzaldehyde with 3,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .
-
Purification: Column chromatography (hexanes/ethyl acetate gradient) isolates the product .
Optimization Challenges
-
Steric effects: The 3,4-difluoro substitution on the benzyl group may hinder nucleophilic attack, necessitating elevated temperatures (150°C) or polar aprotic solvents like DMSO .
-
Byproduct formation: Competing O-alkylation at the 4-hydroxy position (if present) requires careful protection/deprotection strategies .
Physicochemical Properties
Experimental data for the exact compound is limited, but predictions based on structural analogs reveal critical trends:
| Property | Value/Prediction | Method/Source |
|---|---|---|
| LogP (octanol-water) | 2.8–3.2 | XLOGP3 |
| Water solubility | 0.05–0.1 mg/mL | ESOL |
| Melting point | 120–125°C | Analog extrapolation |
| pKa (aldehyde) | ~8.2 | Computational modeling |
The compound’s low solubility in aqueous media (ESOL: -2.68) aligns with its hydrophobic benzyloxy and halogen substituents .
Biological and Chemical Applications
While direct bioactivity studies are absent, structural analogs exhibit notable properties:
Drug Intermediate Utility
-
Aldehyde reactivity: The formyl group serves as a handle for Schiff base formation, enabling conjugation with amines in drug candidates .
-
Metabolic stability: Fluorine substitutions typically reduce CYP450-mediated oxidation, prolonging half-life in vivo .
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume